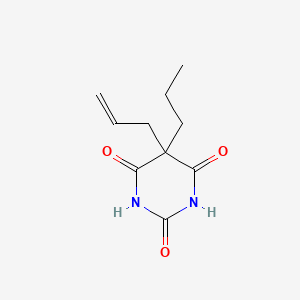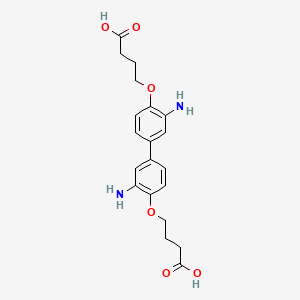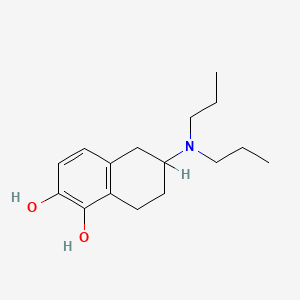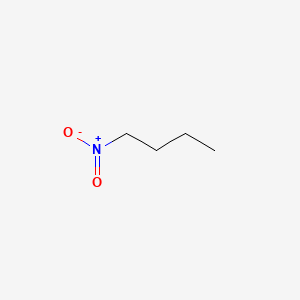
1-Nitrobutane
概要
説明
Synthesis Analysis
The synthesis of 1-Nitrobutane and related compounds has been explored through various methods. One notable approach involves a four-component synthesis from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde, which does not require catalysts or additives and operates at room temperature (Yin‐Huan Jin et al., 2011). Additionally, the hydrothermal reactions of this compound in high-temperature water have been studied for the destruction of high-energy materials, showing that water influences both the rate and the product spectrum of the reaction, differing from neat pyrolysis results (S. D. Iyer et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been a subject of study, with investigations into the conformations and intramolecular interactions of nitro compounds. For example, the crystal structure analysis of tetranitrobutane derivatives has revealed the impact of nitro and nitrate groups on molecular packing (B. S. Fedorov et al., 1992).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including free radical substitution and chlorination in both the gas and liquid phases. These reactions have been analyzed to determine the relative rates of attack at different sites and the stability of intermediate radicals (Saeed-y-Atto et al., 1982). Moreover, the compound's reactions under hydrothermal conditions have been linked to mechanisms involving free radicals and hydrolysis (S. D. Iyer et al., 1996).
Physical Properties Analysis
The physical properties of this compound, such as its electron affinity and detachment energies, have been studied using photoelectron spectroscopy. This research provides insights into the compound's electronic structure and the influence of its nitro group on molecular behavior (C. L. Adams et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound are closely related to its reactivity and interactions in various chemical reactions. Its role in the chlorination of nitrobutanes and the formation of different products through hydrothermal reactions highlights the compound's diverse reactivity and the effects of specific functional groups on its chemical behavior (Saeed-y-Atto et al., 1982); (S. D. Iyer et al., 1996).
科学的研究の応用
Hydrothermal Reactions : 1-Nitrobutane undergoes hydrothermal reactions in high-temperature water, which are useful for designing safe methods for the destruction of high-energy materials and explosives. The study found that the reaction of this compound in high-temperature water occurred with a significant rate constant and yielded a spectrum of products including nitriles, aldehydes, amides, acids, esters, and char (Iyer, Nicol, & Klein, 1996).
Photoelectron Spectroscopy : The photoelectron spectroscopy of this compound anions was studied, providing insights into the electron affinities and detachment energies of these species. This is important for understanding the electronic properties of this compound in various chemical reactions (Adams, Knurr, & Weber, 2012).
Free Radical Substitution : The chlorination of this compound in gas and liquid phases has been studied, providing insights into the mechanisms and rates of free radical substitution reactions, which are important in organic synthesis and industrial applications (Saeed-y-Atto, Potter, Singh, & Tedder, 1982).
Vibrational Autodetachment : Studies on electron autodetachment from nitroalkane chains, including this compound, upon laser excitation, have implications for understanding the thermionic emission and electron capture cross-sections of these molecules (Adams, Hansen, & Weber, 2019).
Ion Chemistry with Nitroalkanes : The reactions of ions like H3O+, NO+, and O2+ with nitroalkanes including this compound have been studied, which is relevant for analyzing these compounds in air and understanding their industrial and health impacts (Dryahina, Polášek, & Španěl, 2004).
Safety and Hazards
1-Nitrobutane is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be used only outdoors or in a well-ventilated area . If it comes in contact with the skin, the contaminated clothing should be removed immediately and the skin should be rinsed with water .
作用機序
Target of Action
1-Nitrobutane is an organic compound with the chemical formula C4H9NO2
Mode of Action
Nitro compounds are known to undergo various chemical reactions, including nucleophilic aromatic substitution . In this process, a nucleophile, a molecule that donates an electron pair, replaces one of the substituents in an aromatic ring . This could potentially lead to changes in the biochemical properties of the target molecule.
Biochemical Pathways
Nitroalkanes, such as this compound, are involved in nitroalkane catabolism . They are hazardous environmental pollutants due to their toxicity and carcinogenic activity . In response to these toxic compounds, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes, such as nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) .
Result of Action
Nitro compounds are known to be toxic and carcinogenic . Therefore, exposure to this compound could potentially lead to harmful effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals could potentially affect the reactivity of this compound. Additionally, factors such as temperature and pH could also influence its stability and reactivity .
特性
IUPAC Name |
1-nitrobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALZTFARIYUCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Record name | 1-NITROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020967 | |
| Record name | 1-Nitrobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nitrobutane is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
| Record name | 1-NITROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Nitrobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
307 °F at 760 mmHg (NTP, 1992) | |
| Record name | 1-NITROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Slightly soluble (NTP, 1992) | |
| Record name | 1-NITROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.971 (NTP, 1992) - Less dense than water; will float | |
| Record name | 1-NITROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
3.79 [mmHg] | |
| Record name | 1-Nitrobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
627-05-4 | |
| Record name | 1-NITROBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Nitrobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitrobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NITROBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitrobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitrobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R02589S2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Nitrobutane?
A1: The molecular formula of this compound is C4H9NO2, and its molecular weight is 103.12 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have employed various spectroscopic techniques to characterize this compound. These include: * Gas chromatography-mass spectrometry (GC-MS): Used for identifying and quantifying this compound in mixtures. []* Photoelectron spectroscopy: Provides information about the electronic structure and bonding of this compound anions. [] * Vibrational autodetachment spectroscopy: Offers insights into the vibrational modes of this compound anions and their influence on electron detachment. []
Q3: How does the structure of this compound influence its reactivity?
A3: The nitro group (-NO2) in this compound significantly impacts its reactivity. This electron-withdrawing group makes the adjacent carbon atom electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is central to various chemical transformations involving this compound. [, , ]
Q4: Can you elaborate on the enzymatic oxidation of this compound?
A4: The enzyme nitroalkane oxidase catalyzes the oxidation of this compound to butyraldehyde. This reaction proceeds with the production of hydrogen peroxide and nitrite. Studies have shown that the enzyme exhibits a preference for unbranched primary nitroalkanes, with this compound being a good substrate. [, ]
Q5: What is the role of computational chemistry in understanding this compound?
A5: Computational chemistry plays a crucial role in studying this compound. Researchers use methods like Density Functional Theory (DFT) to:
- Calculate bond dissociation energies: This helps understand the stability and reactivity of this compound. [, ]
- Simulate reaction mechanisms: Provides insights into the pathways and intermediates involved in reactions of this compound. []
- Develop Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the structure of this compound and its derivatives with their biological activity, aiding in drug discovery. []
Q6: Are there specific formulation strategies to improve the handling of this compound?
A6: While specific formulation strategies for this compound are not extensively detailed within the provided research, general principles for handling nitroalkanes apply. These include storing them away from heat and open flames due to their flammability.
Q7: What safety regulations should be considered when handling this compound?
A7: this compound is flammable and requires careful handling. Adhering to Safety Data Sheet (SDS) recommendations is crucial. Proper personal protective equipment, like gloves and eye protection, should be worn during handling.
Q8: How is this compound analyzed and quantified?
A8: Common analytical techniques for this compound include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



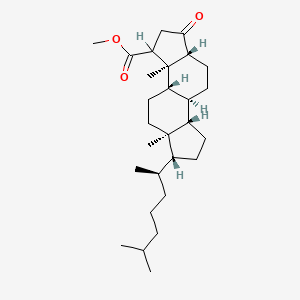
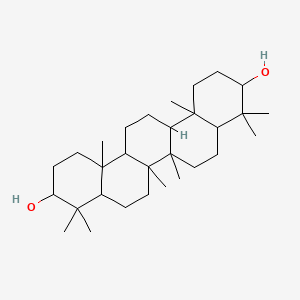
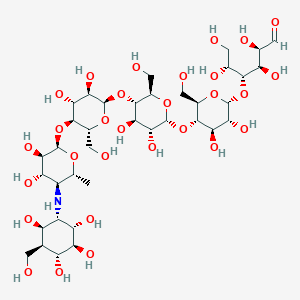
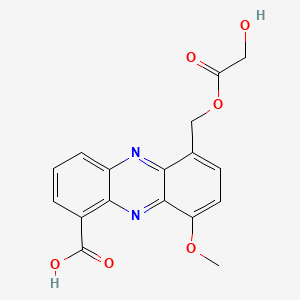
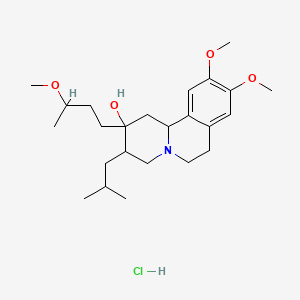
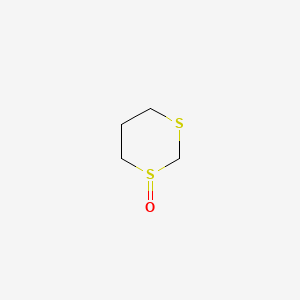

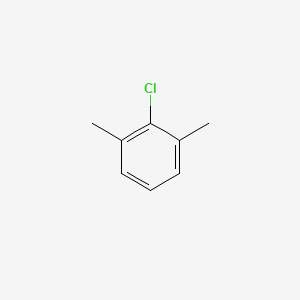

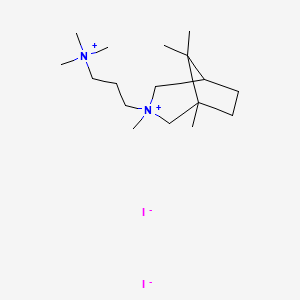
![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)
